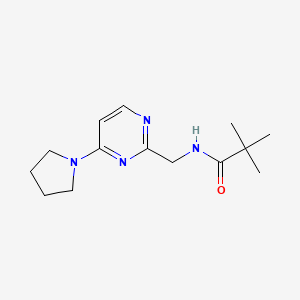

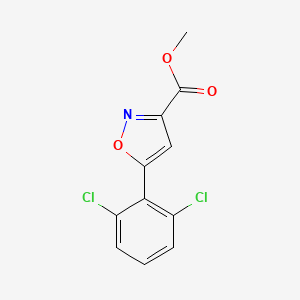

![molecular formula C26H21N3O4S B2514594 2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893300-34-0](/img/structure/B2514594.png)

2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" is a novel heterocyclic compound that belongs to the class of dihydropyranobenzothiazines. These compounds are of interest due to their potential biological activities and their use in the synthesis of diverse organic molecules.

Synthesis Analysis

The synthesis of related dihydropyranobenzothiazine derivatives typically involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, the synthesis of 2-amino-3-R-4-aryl-4H-pyrans derivatives from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves a three-component interaction with arylcarbaldehydes and active methylene nitriles . The process can lead to the formation of the target 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The reaction's selectivity can be controlled by understanding the mechanism, which includes the formation of bis-adducts .

Molecular Structure Analysis

The molecular structure of dihydropyranobenzothiazine derivatives is characterized by the presence of a 2,1-benzothiazine core, which is a bicyclic system containing nitrogen and sulfur atoms. This core is fused with a dihydropyrano ring, and the molecule is further substituted with various functional groups that can significantly influence its chemical properties and biological activity .

Chemical Reactions Analysis

Dihydropyranobenzothiazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the interaction of 2-amino-4H-pyrans with active methylene nitriles can lead to the formation of the target compounds or to the reversible formation of stable triethylammonium salts . These reactions are influenced by the nature of the substituents on the benzothiazine core and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyranobenzothiazine derivatives are influenced by their molecular structure. The presence of the benzothiazine dioxide moiety, the dihydropyrano ring, and various substituents can affect the compound's solubility, stability, and reactivity. The synthesis of these compounds often involves catalyst-free reactions in water, indicating their potential environmental friendliness and practicality in organic synthesis . The multicomponent synthesis approach also suggests that these compounds can be synthesized with a high degree of atom economy, which is beneficial for sustainable chemistry practices .

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

The compound, part of a broader class of benzothiazine derivatives, is synthesized through multi-step reactions involving methyl anthranilate and methane sulfonyl chloride, leading to various 2,1-benzothiazine 2,2-dioxides. These derivatives, including the specific compound , are explored for their selective inhibitory activity against monoamine oxidase A and B, suggesting potential therapeutic applications in neurological disorders. Notably, compounds within this class demonstrated selective inhibition, with some exhibiting dual inhibitory properties, highlighting their significance in medicinal chemistry research (Ahmad et al., 2019).

Mechanistic Insights and Chemical Reactivity

Another dimension of research on this chemical class is focused on understanding its mechanism of formation and chemical reactivity. Studies have revealed that the multicomponent synthesis involving active methylene nitriles and arylcarbaldehydes can lead to either the target compounds or, intriguingly, to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product of this synthetic route. This research not only provides insights into the synthetic pathways of these compounds but also opens new avenues for modifying their structural and functional properties for potential applications (Lega et al., 2016).

Antimicrobial and Anticancer Activities

Further investigations into the bioactivities of benzothiazine derivatives have uncovered their potential in antimicrobial and anticancer therapies. Specific compounds within this class have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility and potential utility of these compounds in developing new treatments for infectious diseases. Additionally, their structural analogs have shown promising cytotoxic effects against various cancer cell lines, indicating their potential as leads for anticancer drug development (Lega et al., 2017).

Eigenschaften

IUPAC Name |

2-amino-4-(3-hydroxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4S/c1-16-7-2-3-8-18(16)15-29-22-12-5-4-11-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)17-9-6-10-19(30)13-17/h2-13,23,30H,15,28H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBUNXRRQSRUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

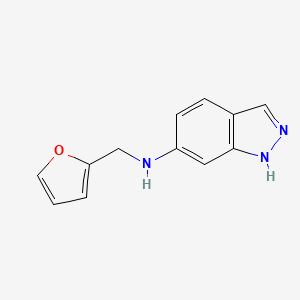

![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)

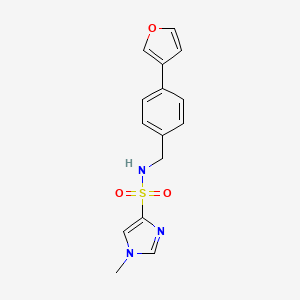

![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)

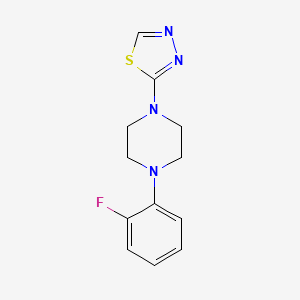

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)